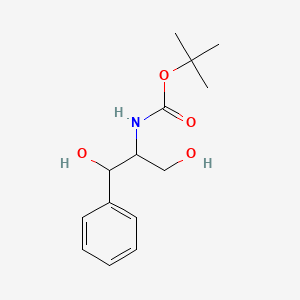

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Description

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a carbamate-protected amine derivative featuring a phenylpropanolamine backbone with vicinal diol functionality. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which serves as a protective group in organic synthesis. The presence of hydroxyl groups at positions 1 and 3, along with the phenyl substituent, confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and chemical research.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIHMMMBXBQYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, and the process can be conducted at room temperature.

Chemical Reactions Analysis

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound’s key structural differentiators include:

- Backbone: A phenylpropanolamine core with 1,3-dihydroxy substitution, contrasting with cycloalkyl (e.g., cyclopentyl, bicyclo[2.2.2]octane) or heterocyclic (e.g., piperidine, azabicyclo) backbones in analogs .

- Substituents : The phenyl group and hydroxyls distinguish it from fluorinated (e.g., 4-fluoropiperidinyl) or alkyl-substituted (e.g., methylpiperidinyl) carbamates .

- Stereochemistry : Unlike many analogs with defined stereocenters (e.g., cis/trans cyclopentyl or (3R,4R)-fluoropiperidinyl derivatives), the configuration of hydroxyls and the phenyl group in this compound may influence its reactivity and biological interactions .

Physicochemical Properties

A comparison of key properties is summarized below:

Key Observations :

- Lipophilicity: The phenylpropanolamine derivative (estimated LogP ~1.5) is less lipophilic than diphenyl analogs (LogP ~4.5) but more hydrophilic than fluorinated or bicyclic carbamates .

- Hydrogen Bonding: Vicinal hydroxyls enhance water solubility and hydrogen-bonding capacity compared to mono-hydroxyl or non-polar analogs .

Biological Activity

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate, also referred to as Boc-D-threo-3-phenylserinol, is a carbamate derivative with significant biological activity. Its unique structure, featuring a tert-butyl group and a chiral center with hydroxyl and phenyl groups, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO4 |

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |

| Appearance | Pale yellow syrup |

The biological activity of this compound primarily arises from the hydrolysis of its carbamate moiety. This hydrolysis can be catalyzed by enzymes such as esterases, leading to the release of active amines or alcohols that can interact with various molecular targets including enzymes and receptors.

Enzyme Interaction

The compound has been shown to inhibit enzyme activity by binding to either the active site or allosteric sites. This modulation can influence various biological processes, making it a valuable compound in biochemical studies aimed at understanding enzyme-substrate interactions and metabolic pathways.

Biological Applications

- Medicinal Chemistry :

-

Organic Synthesis :

- The compound serves as a protecting group for amines and alcohols during peptide synthesis. This application is crucial for the synthesis of complex biomolecules where selective protection is necessary.

-

Research Tool :

- In biochemical research, it is utilized to study enzyme kinetics and metabolic pathways due to its ability to interact specifically with various enzymes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a specific esterase. The inhibition was characterized by a decrease in substrate turnover rates, indicating that the compound binds competitively at the enzyme's active site.

Case Study 2: Prodrug Development

Research focused on the synthesis and evaluation of this compound as a prodrug revealed that upon enzymatic hydrolysis, it released an active amine capable of modulating receptor activity in vitro. This finding suggests potential therapeutic applications in drug design where controlled release is advantageous.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.